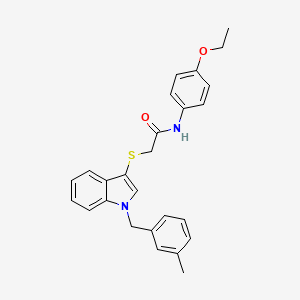![molecular formula C15H11F3N4O2S2 B2763098 2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 400085-53-2](/img/structure/B2763098.png)
2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-Furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is an organic compound recognized for its multifaceted applications in chemical and biological research. Characterized by its intricate molecular structure, it finds relevance in various fields, including pharmacology and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide involves several steps:
Formation of the thieno[3,2-b]pyridine core: : A cyclization reaction typically initiates the preparation, forming the thieno[3,2-b]pyridine ring system.
Functionalization: : Introduction of the furyl and trifluoromethyl groups through electrophilic substitution or coupling reactions under controlled conditions.
Hydrazine derivative formation: : Reaction of the intermediate with appropriate hydrazine derivatives.
Final product isolation: : Purification steps like recrystallization or chromatography to isolate the compound in high purity.
Industrial Production Methods
In industrial settings, the synthesis may involve:
Bulk chemical reactions: : Utilizing large reactors to handle high-volume synthesis.
Catalytic processes: : Employing catalysts to enhance reaction rates and selectivity.
Process optimization: : Streamlining steps to minimize by-products and maximize yield, often employing automated control systems to maintain reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several chemical reactions:
Oxidation: : Yields sulfoxides and sulfones when treated with oxidizing agents.
Reduction: : Can be reduced to simpler amine derivatives using reducing agents.
Substitution: : Reacts with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Halogenating agents or organometallic reagents under mild to moderate conditions.
Major Products Formed
Oxidation: : Produces more oxidized derivatives.
Reduction: : Yields simplified amines and thioamides.
Substitution: : Formation of substituted furyl and pyridine derivatives.
Aplicaciones Científicas De Investigación
The compound’s multifaceted nature allows it to be used in:
Chemistry: : As a reagent in organic synthesis, creating complex molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential therapeutic properties, especially in targeting specific molecular pathways.
Industry: : Utilized in materials science for the development of advanced polymers and other materials.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects through:
Binding to specific proteins or enzymes: : Modulating their activity.
Pathway involvement: : Influencing pathways such as signal transduction or metabolic routes.
Comparación Con Compuestos Similares
Comparison
Structural uniqueness: : The presence of the trifluoromethyl group and the thieno[3,2-b]pyridine ring sets it apart from other similar molecules.
Reactivity: : The compound's specific functional groups confer unique reactivity profiles.
List of Similar Compounds
2-{[3-(2-furyl)-6-(methyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide: : Similar but lacks the trifluoromethyl group.
2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide: : Ethyl instead of methyl group in the hydrazine derivative.
So, how does all of this strike you? Should we dive deeper into any specific part?
Propiedades
IUPAC Name |
1-[[3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S2/c1-19-14(25)22-21-13(23)12-10(8-3-2-4-24-8)11-9(26-12)5-7(6-20-11)15(16,17)18/h2-6H,1H3,(H,21,23)(H2,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESYXXAZNRTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine](/img/structure/B2763022.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)
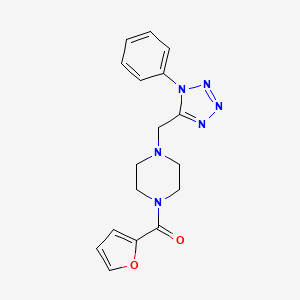
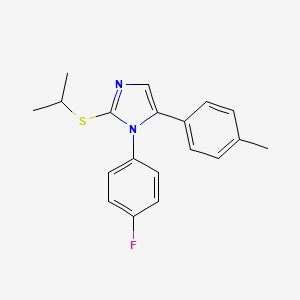
![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

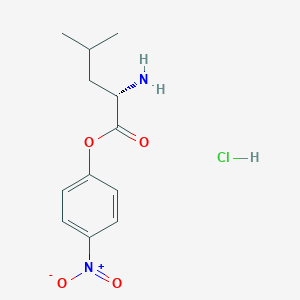
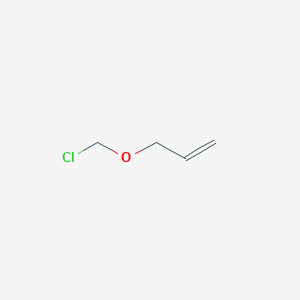
![2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2763035.png)
